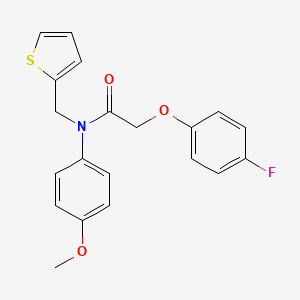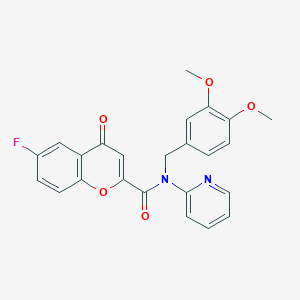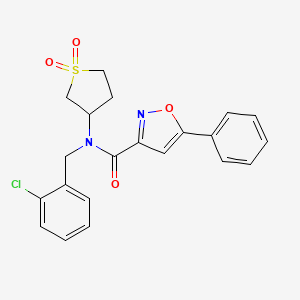![molecular formula C14H11F2N3O2S B11360630 5-(2,4-Difluorophenyl)-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione](/img/structure/B11360630.png)
5-(2,4-Difluorophenyl)-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Difluorophenyl)-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione is a complex organic compound that belongs to the class of pyrido[2,3-D]pyrimidines This compound is characterized by the presence of a difluorophenyl group, a methylsulfanyl group, and a pyrido[2,3-D]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-D]pyrimidine core.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the pyrido[2,3-D]pyrimidine core.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added via a thiolation reaction, where a methylthiol reagent reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrido[2,3-D]pyrimidine core, potentially leading to the formation of dihydropyrido[2,3-D]pyrimidine derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrido[2,3-D]pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 5-(2,4-Difluorophenyl)-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione is investigated for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials. Its unique chemical properties make it suitable for applications in material science, including the development of polymers and nanomaterials.
作用機序
5-(2,4-ジフルオロフェニル)-2-(メチルスルファニル)-3H,4H,5H,6H,7H,8H-ピリド[2,3-D]ピリミジン-4,7-ジオンの作用機序は、特定の分子標的との相互作用を含みます。これらの標的には、酵素、受容体、および核酸が含まれます。この化合物は、これらの標的の活性を調節することができ、さまざまな生物学的効果をもたらします。関与する経路には、酵素活性の阻害、タンパク質-タンパク質相互作用の阻害、およびDNA複製と転写の干渉が含まれます。
類似化合物との比較
類似化合物
- 5-(2,4-ジフルオロフェニル)-2-(メチルスルファニル)-3H,4H,5H,6H,7H,8H-ピリド[2,3-D]ピリミジン-4,7-ジオン
- 5-(2,4-ジフルオロフェニル)-2-(エチルスルファニル)-3H,4H,5H,6H,7H,8H-ピリド[2,3-D]ピリミジン-4,7-ジオン
- 5-(2,4-ジフルオロフェニル)-2-(メチルスルファニル)-3H,4H,5H,6H,7H,8H-ピリド[2,3-D]ピリミジン-4,7-ジオン
独自性
5-(2,4-ジフルオロフェニル)-2-(メチルスルファニル)-3H,4H,5H,6H,7H,8H-ピリド[2,3-D]ピリミジン-4,7-ジオンの独自性は、官能基の特定の組み合わせとその構造フレームワークにあります。ジフルオロフェニル基とメチルスルファニル基の両方の存在は、明確な化学的および生物学的特性を与え、他の類似化合物とは区別されます。この独自性は、さまざまな科学的および産業的用途にとって貴重な化合物となっています。
特性
分子式 |
C14H11F2N3O2S |
|---|---|
分子量 |
323.32 g/mol |
IUPAC名 |
5-(2,4-difluorophenyl)-2-methylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C14H11F2N3O2S/c1-22-14-18-12-11(13(21)19-14)8(5-10(20)17-12)7-3-2-6(15)4-9(7)16/h2-4,8H,5H2,1H3,(H2,17,18,19,20,21) |
InChIキー |
LAACZRNAMVMONV-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(C(CC(=O)N2)C3=C(C=C(C=C3)F)F)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11360561.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11360575.png)
![2,2-diphenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11360579.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-propoxybenzamide](/img/structure/B11360580.png)

![2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11360592.png)
![3-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide](/img/structure/B11360600.png)

![2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11360613.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-ethylbutanamide](/img/structure/B11360616.png)
![3-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11360617.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11360619.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11360621.png)

